molecular formula C12H21NO3 B1442164 tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate CAS No. 921199-39-5

tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Cat. No.: B1442164
CAS No.: 921199-39-5
M. Wt: 227.3 g/mol
InChI Key: MHJCAROLVBMINS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a piperidine derivative featuring an oxirane (epoxide) ring, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an epoxidizing agent . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane ring in tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: The compound can be reduced to open the oxirane ring, forming a diol or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions include diols, substituted piperidines, and other derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is primarily related to its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of various products. These reactions can modulate biological pathways by interacting with enzymes or receptors, depending on the specific derivative formed .

Comparison with Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

Comparison: While these compounds share the piperidine core structure, tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is unique due to the presence of the oxirane ring. This feature imparts distinct reactivity and allows for a broader range of chemical transformations, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-9(5-7-13)10-8-15-10/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJCAROLVBMINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699127
Record name tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921199-39-5
Record name tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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